
Lifibrol
Übersicht
Beschreibung
Lifibrol is an alkylbenzene.
This compound has been used in trials studying the basic science of Hyperlipoproteinemia and Hypercholesterolemia.
This compound is a novel lipid-lowering agent with a complicated mechanism of action. This compound may affect bile acid metabolism, enhance sterol excretion, reduce cholesterol absorption, or enhance synthesis or sensitivity of the LDL receptors. In studies, its lipid-lowering effects were of a magnitude similar to that of the statins, but unlike statins, it had the ability to lower Lp(a), a risk factor in atherosclerosis.
Biologische Aktivität
Lifibrol is a lipid-lowering agent primarily used in the treatment of hypercholesterolemia. Its biological activity has been the subject of various studies, revealing insights into its mechanisms and effects on lipid metabolism. This article synthesizes findings from multiple research studies to provide a comprehensive overview of this compound's biological activity, including data tables and case studies.
This compound operates through a unique mechanism that is not entirely understood. Unlike traditional statins, which inhibit cholesterol synthesis via HMG-CoA reductase, this compound appears to lower plasma cholesterol levels through alternative pathways.
- Inhibition of Cholesterol Synthesis : In vitro studies indicate that this compound lowers plasma cholesterol by inhibiting cholesterol synthesis, but it is less potent than lovastatin in this regard .
- Effects on Lipoproteins : this compound has been shown to reduce low-density lipoprotein (LDL) cholesterol by over 40% in clinical settings, indicating significant efficacy in managing cholesterol levels .
Case Studies
-
Study on Hypercholesterolemia :
- Objective : To evaluate the effects of this compound on serum lipids in patients with primary hypercholesterolemia.
- Design : Two double-blind, randomized placebo-controlled trials.
- Results :
- Comparison with Other Agents :
Pharmacokinetics
This compound exhibits pharmacokinetics that are independent of dose and similar across genders. This consistency is beneficial for dosing regimens in clinical practice.
Effects on Liver Function
This compound increases hepatic cholesterol 7α-hydroxylase activity, which plays a crucial role in bile acid synthesis and cholesterol metabolism. This effect distinguishes it from other lipid-lowering drugs and may contribute to its unique profile .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other lipid-lowering agents based on various studies:
Wissenschaftliche Forschungsanwendungen
Lipid-Lowering Efficacy
Lifibrol has been extensively studied for its ability to lower serum lipids in patients with primary hypercholesterolemia. Key findings from clinical trials include:
- Reduction in LDL Cholesterol : In a 12-week study involving 336 patients, this compound reduced LDL cholesterol by over 40% (p < 0.0001) compared to baseline levels .
- Impact on Apolipoprotein B : Similar reductions were observed in apolipoprotein B levels, approximately 40% (p < 0.0001) .
- Effects on HDL Cholesterol and Triglycerides : Notably, the 600 mg dose of this compound resulted in a decrease in triglycerides by about 25% (p < 0.001) and an increase in HDL cholesterol by approximately 5% (p < 0.002) .
Mechanism of Action Studies
Research indicates that this compound may influence sterol metabolism differently than statins. A study comparing this compound to pravastatin found that while both drugs effectively lowered total and LDL cholesterol, this compound did not significantly alter the turnover of apolipoprotein B-100, suggesting a distinct metabolic pathway .
Table 1: Summary of Clinical Trials on this compound
Study Type | Duration | Sample Size | This compound Dose (mg) | LDL Reduction (%) | Apolipoprotein B Reduction (%) |
---|---|---|---|---|---|
Double-blind, placebo-controlled | 4 weeks | 155 | 150, 300, 450, 600, 900 | >40 | ~40 |
Double-blind, placebo-controlled | 12 weeks | 336 | 150, 300, 600 | >40 | ~40 |
Case Study: this compound vs. Pravastatin
A double-blind randomized parallel-group trial involving seven participants treated with this compound (600 mg/d) and nine with pravastatin (40 mg/d) highlighted the comparative efficacy of these lipid-lowering agents. While both drugs achieved similar reductions in LDL cholesterol (27% for this compound vs. 28% for pravastatin), differences in their metabolic effects were evident .
Potential Interactions and Future Research
This compound's interactions with other compounds such as lycopene and sterols have been noted . Ongoing research aims to clarify these interactions and further elucidate the compound's mechanism of action.
Eigenschaften
IUPAC Name |
4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-21(2,3)17-9-4-15(5-10-17)6-11-18(22)14-25-19-12-7-16(8-13-19)20(23)24/h4-5,7-10,12-13,18,22H,6,11,14H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXBEIZREVRNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869278 | |
Record name | Lifibrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96609-16-4 | |
Record name | Lifibrol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096609164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lifibrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lifibrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIFIBROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KWX9X0Q5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.